molecular formula C34H28N4O4 B1192356 3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid

3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid

Cat. No.: B1192356
M. Wt: 556.62
InChI Key: BYYPOQSHTFEGDL-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTT-266 is a CaVα1⋅CaVβ antagonist which suppresses neuronal voltage-gated calcium-channel trafficking.

Scientific Research Applications

Antioxidant Activity

Research conducted by Xu et al. (2017) discovered a phenyl ether derivative related to the given compound, demonstrating significant antioxidant activity. This suggests potential applications of similar compounds in the field of oxidative stress and its associated diseases (Xu et al., 2017).

Synthetic Chemistry

Agekyan and Mkryan (2015) explored the synthesis of related compounds, highlighting the versatility and potential applications of these compounds in synthetic chemistry for the development of various bioactive molecules (Agekyan & Mkryan, 2015).

Antimicrobial Activity

Rai et al. (2009) synthesized novel oxadiazoles from a related pyrazole compound, which showed significant antibacterial activity. This suggests that derivatives of the mentioned compound could be potent antimicrobial agents (Rai et al., 2009).

Anticancer and Antiviral Properties

Havrylyuk et al. (2013) found that certain pyrazoline-substituted thiazolidinones, structurally related to the compound , exhibited selective inhibition of leukemia cell lines and demonstrated antiviral activity against Tacaribe virus (Havrylyuk et al., 2013).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to the compound, as corrosion inhibitors for mild steel, demonstrating their potential application in industrial contexts (Yadav et al., 2016).

Molluscicidal Activity

Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, showing significant molluscicidal and antimicrobial activities, suggesting similar applications for related compounds (Orjala et al., 1993).

Properties

Molecular Formula

C34H28N4O4

Molecular Weight

556.62

IUPAC Name

3-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid

InChI

InChI=1S/C34H28N4O4/c1-22-11-13-24(14-12-22)32-29(21-37(36-32)27-9-4-3-5-10-27)31-20-30(23-15-17-28(42-2)18-16-23)35-38(31)33(39)25-7-6-8-26(19-25)34(40)41/h3-19,21,31H,20H2,1-2H3,(H,40,41)

InChI Key

BYYPOQSHTFEGDL-HKBQPEDESA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BTT266;  BTT 266;  BTT-266

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid
Reactant of Route 2
3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid
Reactant of Route 3
3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid
Reactant of Route 4
3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid
Reactant of Route 5
3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid
Reactant of Route 6
3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.